1,8,15,22-Tetraazacyclooctacosane-2,7,16,21-tetrone

Description

Historical Evolution of Azacyclooctacosane Derivatives in Supramolecular Chemistry

The development of azacyclooctacosane derivatives traces back to pioneering work in the 1990s, when macrocyclic tetralactams first gained attention for their ability to encapsulate planar aromatic guests through hydrogen-bonding interactions. Early iterations, such as the Leigh group’s tetralactam A, demonstrated the potential of these systems in molecular recognition, albeit limited by solubility challenges. The introduction of 1,8,15,22-Tetraazacyclooctacosane-2,7,16,21-tetrone marked a turning point, as its expanded cavity and rigidified lactam linkages addressed prior limitations in guest selectivity. By the 2010s, advancements in synthetic methodologies enabled precise functionalization of the macrocyclic backbone, facilitating applications in anion transport and catalysis.

A critical milestone emerged with the integration of pyridine subunits into the tetralactam framework, which enhanced anion-binding affinity through additional hydrogen-bond acceptor sites. This modification, coupled with conformational preorganization strategies, allowed the macrocycle to achieve record Cl⁻ and F⁻ transport rates in lipid bilayers, as demonstrated in recent fluorinated derivatives. The historical trajectory underscores a shift from passive guest encapsulation to active anion transport, driven by structural refinements informed by computational modeling.

Structural Paradigms of 1,8,15,22-Tetraazacyclooctacosane-Based Architectures

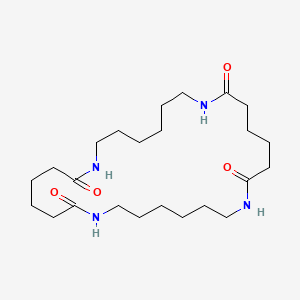

The 28-membered macrocycle features four lactam groups positioned at the 2,7,16, and 21 positions, creating a symmetrical cavity with a diameter of approximately 6.2 Å. X-ray crystallography and density functional theory (DFT) studies reveal two dominant conformers: a parallel arrangement with C–C linkers aligned symmetrically and a perpendicular conformation with a 90° twist between adjacent lactam units. The parallel conformer is thermodynamically favored by 1.4 kcal·mol⁻¹ due to stabilizing intramolecular N–H···O=C hydrogen bonds between lactam groups.

Table 1: Structural Parameters of this compound Complexes

| Anion | Avg. N–H···X⁻ Distance (Å) | Deformation Energy (kcal·mol⁻¹) | Solvent Stability (ΔG, kcal·mol⁻¹) |

|---|---|---|---|

| Cl⁻ | 2.23 | 0.4 | -8.2 |

| HSO₄⁻ | 2.54 | 1.0 | -5.9 |

| H₂PO₄⁻ | 2.61 | 0.7 | -7.1 |

| Salicylate | 2.20 | 0.5 | -4.3 |

The macrocycle’s cavity exhibits adaptive flexibility, contracting by 0.8 Å when binding smaller anions like Cl⁻ versus expanding for bulkier guests such as H₂PO₄⁻. This structural plasticity arises from rotational freedom in the C–C linkers, which adjust to optimize quadrifurcated hydrogen-bonding networks with the anion. Solid-state NMR and gas-phase dissociation studies confirm that the four lactam NH groups converge symmetrically toward the bound anion, achieving binding constants (Kₐ) exceeding 10⁵ M⁻¹ in dimethyl sulfoxide.

Strategic Positioning in the Macrocyclic Ligand Taxonomy

Within the macrocyclic ligand hierarchy, this compound occupies a unique niche between flexible crown ethers and rigid cyclodextrins. Unlike crown ethers, which rely predominantly on ion-dipole interactions, this tetralactam leverages directional hydrogen bonds and π-stacking with aromatic sidewalls to achieve anion selectivity ratios of >100:1 for Cl⁻ over Br⁻. Comparative studies with cucurbiturils highlight its superior performance in non-aqueous media, where desolvation penalties are minimized due to the hydrophobic macrocyclic interior.

The compound’s strategic value lies in its synthetically tunable periphery. Fluorination at the pyridine subunits, for instance, enhances lipophilicity (logP increase of 1.2 units) while maintaining anion affinity, enabling transmembrane chloride transport rates of 10⁸ ions·s⁻¹ in vesicle assays. This modularity contrasts with static hosts like calixarenes, positioning the tetralactam as a platform for developing stimuli-responsive anion carriers. Recent work demonstrates pH-dependent binding mode switching, where protonation of pyridine nitrogen atoms triggers cavity contraction for size-selective anion recognition.

Structure

3D Structure

Properties

IUPAC Name |

1,8,15,22-tetrazacyclooctacosane-2,7,16,21-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44N4O4/c29-21-13-5-6-15-23(31)27-19-11-3-4-12-20-28-24(32)16-8-7-14-22(30)26-18-10-2-1-9-17-25-21/h1-20H2,(H,25,29)(H,26,30)(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOCHBCWTAIIGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCNC(=O)CCCCC(=O)NCCCCCCNC(=O)CCCCC(=O)NCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337725 | |

| Record name | 1,8,15,22-Tetraazacyclooctacosane-2,7,16,21-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4238-35-1 | |

| Record name | 1,8,15,22-Tetraazacyclooctacosane-2,7,16,21-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8,15,22-Tetraazacyclooctacosane-2,7,16,21-tetrone typically involves the cyclization of linear precursors containing amine and carbonyl functional groups. One common method is the condensation reaction between diamines and dicarboxylic acids under high-temperature conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the cyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the cyclization process and minimize the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

1,8,15,22-Tetraazacyclooctacosane-2,7,16,21-tetrone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxylated or aminated versions of the original compound .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of TACO. Research indicates that it can inhibit the growth of several bacterial and fungal strains, including:

- Staphylococcus aureus : A common cause of hospital-acquired infections.

- Candida albicans : A pathogenic fungus.

The mechanism behind this activity is believed to involve the compound's ability to disrupt microbial cell functions through interaction with key enzymes.

Kinase Inhibition

TACO has shown promise as a kinase inhibitor. By binding to specific kinases, it modulates various cellular functions and signaling pathways. This property positions TACO as a candidate for therapeutic applications targeting diseases related to kinase dysregulation, such as cancer.

Coordination Chemistry

TACO's ability to form complexes with metal ions is a significant aspect of its chemical behavior. This capability allows for the synthesis of various metal-TACO complexes that can be utilized in catalysis or as sensors. The following table summarizes some notable metal complexes formed with TACO:

| Metal Ion | Complex Type | Application Area |

|---|---|---|

| Copper (II) | [Cu(TACO)] | Catalysis in organic reactions |

| Zinc (II) | [Zn(TACO)] | Biological modeling |

| Iron (III) | [Fe(TACO)] | Magnetic materials |

Polymer Synthesis

TACO serves as a building block for synthesizing advanced polymers. Its unique structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This has implications for developing new materials for industrial applications.

Food Contact Materials

Research has identified TACO as a significant migrant from polyamide food contact materials. Its presence raises concerns regarding food safety but also highlights its utility in understanding material interactions and migration phenomena in food packaging .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of TACO demonstrated its effectiveness against a range of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an alternative antimicrobial agent.

Case Study 2: Kinase Interaction Analysis

In vitro studies exploring TACO's interaction with various kinases revealed that it effectively inhibited the activity of certain kinases involved in cancer pathways. This finding suggests that further development could lead to novel therapeutic agents for cancer treatment.

Mechanism of Action

The mechanism of action of 1,8,15,22-Tetraazacyclooctacosane-2,7,16,21-tetrone involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The compound’s nitrogen atoms can form hydrogen bonds with other molecules, while its carbonyl groups can participate in dipole-dipole interactions. These interactions contribute to the compound’s stability and reactivity in different environments .

Comparison with Similar Compounds

3,6,13,16-Tetraoxabicyclo[16.3.1]docosa-1(22),18,20-triene-2,7,12,17-tetrone

- Structure : A 22-membered bicyclic macrocycle with four oxygen atoms (tetraoxa) and four ketones at positions 2, 7, 12, and 15.

- Molecular Formula : C₁₈H₂₀O₈; Molecular Weight : 364.35 g/mol .

- Smaller ring size (22 vs. 28 atoms) and bicyclic architecture enhance rigidity. Applications include polymer research and migration studies, where it was found to exceed safety thresholds in bamboo-based materials .

1,8,15,22,29,36-Hexazacyclodotetracontane-2,7,16,21,30,35-hexone

- Structure : A 42-membered macrocycle with six nitrogen atoms (hexaaza) and six ketones .

- Molecular Formula : C₃₆H₆₆N₆O₆; Molecular Weight : 678.95 g/mol .

- Key Differences: Larger ring size increases molecular weight by ~50%, affecting solubility and diffusion rates.

Positional Isomers and Functional Group Variations

1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone

- Structure : A positional isomer with ketones at 2, 9, 16, and 23 (vs. 2, 7, 16, 21 in the target compound).

- CAS No.: 5834-63-9; Molecular Weight: 452.63 g/mol .

- Key Differences :

- Altered ketone positions modify electronic distribution and steric interactions.

- Similar molecular weight but distinct reactivity due to spatial arrangement.

Comparative Data Table

Biological Activity

1,8,15,22-Tetraazacyclooctacosane-2,7,16,21-tetrone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a unique tetrone structure with four nitrogen atoms incorporated into its cyclic framework. This configuration may contribute to its reactivity and interaction with biological systems.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study demonstrated the inhibition of lipid peroxidation in hypercholesterolemic rats when treated with functional food mixtures containing bioactive compounds . This suggests that the compound may play a role in mitigating oxidative stress.

Enzyme Inhibition

The compound has been studied for its potential to inhibit key enzymes involved in lipid metabolism. Specifically, it has shown promising results in inhibiting HMG-CoA reductase and ACAT2 activity in animal models . These enzymes are critical targets for managing cholesterol levels and could be indicative of the compound's therapeutic potential in hyperlipidemia.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that the compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Study 1: Hyperlipidemia Model

A study involving hypercholesterolemic rats administered a diet supplemented with this compound showed significant reductions in serum total cholesterol (TC) and low-density lipoprotein (LDL) levels. The treatment resulted in a decrease in liver enzyme markers such as AST and ALT .

Case Study 2: Cancer Cell Line Testing

In experiments using human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity and DNA fragmentation .

Data Summary

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses of this macrocycle?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.